7-Chloro-2-(2-(diethylamino)ethyl)-1-(2-fluorophenyl)-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Description
Properties
IUPAC Name |
7-chloro-2-[2-(diethylamino)ethyl]-1-(2-fluorophenyl)-6-methyl-1H-chromeno[2,3-c]pyrrole-3,9-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24ClFN2O3/c1-4-27(5-2)10-11-28-21(15-8-6-7-9-18(15)26)20-22(29)16-13-17(25)14(3)12-19(16)31-23(20)24(28)30/h6-9,12-13,21H,4-5,10-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSQVILZYKNUADN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN1C(C2=C(C1=O)OC3=C(C2=O)C=C(C(=C3)C)Cl)C4=CC=CC=C4F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24ClFN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
7-Chloro-2-(2-(diethylamino)ethyl)-1-(2-fluorophenyl)-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a synthetic compound with potential pharmacological applications. This article explores its biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a complex bicyclic structure that incorporates a chromeno-pyrrole moiety. Its chemical formula is with a molecular weight of approximately 394.88 g/mol. The presence of chlorine and fluorine atoms in its structure suggests potential interactions with biological targets.
Research indicates that compounds similar to 7-chloro derivatives exhibit various biological activities through different mechanisms:
- Antimicrobial Activity : The chromeno[2,3-c]pyrrole derivatives have shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, studies report that related compounds demonstrated efficacy comparable to standard antibiotics like gentamicin against Staphylococcus aureus and Escherichia coli .
- Cytotoxicity and Antiproliferative Effects : In vitro studies have evaluated the antiproliferative activity of similar compounds against various cancer cell lines. For example, certain derivatives were tested against breast, colon, and lung cancer cells, showing promising results in inhibiting cell proliferation .
- Neurological Effects : The compound's structural similarity to benzodiazepines suggests potential anxiolytic or sedative effects. Benzodiazepines are known for their interaction with GABA receptors, which might be relevant for this compound as well .
Table 1: Summary of Biological Activities
Case Study: Antimicrobial Activity
A study conducted by researchers evaluated the antibacterial properties of various chromeno[2,3-c]pyrrole derivatives. The results indicated that these compounds exhibited significant inhibition of bacterial growth at low concentrations, suggesting their potential as new antimicrobial agents .
Case Study: Anticancer Properties
Another investigation focused on the antiproliferative effects of synthesized derivatives on human cancer cell lines. The findings showed that specific modifications in the molecular structure enhanced cytotoxicity against targeted cancer cells while maintaining selectivity towards non-cancerous cells .
Scientific Research Applications
Anticancer Properties
Preliminary studies indicate that compounds related to 7-Chloro-2-(2-(diethylamino)ethyl)-1-(2-fluorophenyl)-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione exhibit promising anticancer activities. For instance:
- Mechanism of Action : These compounds may induce apoptosis in cancer cells through the modulation of specific signaling pathways involved in cell survival and proliferation.
- Case Studies : In vitro studies have shown that derivatives can effectively inhibit the growth of various cancer cell lines, suggesting potential for further development as anticancer agents .
Neuropharmacological Effects
The compound's structural features suggest possible applications in treating neurological disorders:
- Sedative and Anxiolytic Effects : Similar compounds have been studied for their sedative properties. The diethylamino group is known to enhance the pharmacological profile by increasing lipophilicity and CNS penetration.
- Research Findings : Animal studies have indicated that derivatives can reduce anxiety-like behaviors in models of stress and depression .
Potential Therapeutic Uses
Given its biological activity profile, this compound could be explored for:
- Antidepressants : Due to its potential neuropharmacological effects.
- Anticancer Agents : As part of a new class of chemotherapeutics targeting specific cancer types.
Preparation Methods
Synthetic Strategy Overview
The target compound is synthesized via a one-pot multicomponent reaction (MCR) involving three key precursors:
- Methyl 4-(2-hydroxy-4-chloro-5-methylphenyl)-2,4-dioxobutanoate (heterocyclic core precursor)
- 2-Fluorobenzaldehyde (aryl aldehyde component)
- 2-(Diethylamino)ethylamine (primary amine for side-chain functionalization)
This approach, adapted from methodologies for analogous chromeno[2,3-c]pyrrole derivatives, leverages acid-catalyzed cyclization to assemble the tricyclic system in a single step.
Step-by-Step Preparation
Preparation of Methyl 4-(2-Hydroxy-4-Chloro-5-Methylphenyl)-2,4-Dioxobutanoate
The synthesis begins with the preparation of the substituted methyl diketone precursor. This intermediate is synthesized via Claisen condensation between methyl acetoacetate and 4-chloro-5-methyl-2-hydroxybenzaldehyde under basic conditions:
$$
\text{4-Chloro-5-methyl-2-hydroxybenzaldehyde} + \text{Methyl acetoacetate} \xrightarrow{\text{NaOEt, EtOH}} \text{Methyl 4-(2-hydroxy-4-chloro-5-methylphenyl)-2,4-dioxobutanoate}
$$
Multicomponent Cyclization Reaction
The core chromeno[2,3-c]pyrrole structure is formed via a one-pot MCR:
Reaction Conditions
| Parameter | Value |
|---|---|
| Solvent | Absolute ethanol |
| Catalyst | Acetic acid (1 mL per 10 mL) |
| Temperature | 80°C (reflux) |
| Reaction Time | 20 hours |
| Molar Ratio (1:2:3) | 1:1.1:1.1 |
Mechanistic Pathway :
- Imine Formation : 2-Fluorobenzaldehyde reacts with 2-(diethylamino)ethylamine to generate a Schiff base.
- Michael Addition : The enolate of methyl diketone attacks the imine, forming a tetrahedral intermediate.
- Cyclization : Acid-catalyzed dehydration and pyrrole ring closure yield the tricyclic product.
Critical Observations :
Optimization of Reaction Conditions
Key parameters influencing yield and selectivity were systematically evaluated (Table 1):
Table 1: Optimization Screening for Cyclization Step
| Entry | Solvent | Temperature (°C) | Catalyst | Yield (%) |
|---|---|---|---|---|
| 1 | MeOH | 40 | None | 24 |
| 2 | EtOH | 40 | AcOH | 36 |
| 3 | EtOH | 80 | AcOH | 76 |
| 4 | Toluene | 110 | AcOH | 51 |
Optimal results (Entry 3) were achieved in ethanol with acetic acid at reflux. Higher temperatures in toluene promoted decomposition, while lower temperatures in methanol led to incomplete cyclization.
Structural Characterization
The product was characterized using spectroscopic and analytical techniques:
Scale-Up Considerations
Industrial production would require modifications to the laboratory protocol:
Process Intensification
- Continuous Flow Reactors : Reduce reaction time from 20 h to 2–4 h via enhanced heat/mass transfer.
- Solvent Recycling : Ethanol recovery systems to minimize waste.
Quality Control
- In-Line HPLC : Real-time monitoring of reaction progress.
- Crystallization Control : Seeding strategies to ensure polymorph consistency.
Alternative Synthetic Routes
While the MCR approach is dominant, two alternative pathways have been explored:
Stepwise Condensation
Sequential assembly of the pyrrole and chromene rings, though this method suffers from lower yields (38–45%).
Post-Functionalization
Chlorination of a des-chloro precursor using SOCl₂, but regioselectivity challenges limit utility.
Q & A
Q. What experimental design strategies are recommended for optimizing the synthesis of this compound?
- Methodological Answer: Use statistical Design of Experiments (DOE) to systematically vary critical parameters (e.g., temperature, solvent polarity, catalyst loading, and reaction time) while minimizing experimental runs. For example, a fractional factorial design can identify interactions between variables, and response surface methodology (RSM) can optimize yield and purity . This approach reduces trial-and-error inefficiencies and is aligned with principles in chemical engineering design .
Q. Which spectroscopic techniques are most effective for characterizing structural features of this compound?
- Methodological Answer: Employ a combination of 1H/13C NMR (to resolve diastereotopic protons and confirm substituent positions), high-resolution mass spectrometry (HRMS) (for molecular weight validation), and FT-IR (to identify carbonyl and amine functional groups). For example, coupling 2D NMR (e.g., COSY, HSQC) can resolve overlapping signals in the chromeno-pyrrole core, as demonstrated in analogous heterocyclic systems .
Q. What purification techniques are suitable for isolating this compound post-synthesis?
- Methodological Answer: Use preparative HPLC with a C18 column and gradient elution (e.g., acetonitrile/water with 0.1% formic acid) to separate polar byproducts. For larger-scale purification, membrane separation technologies (e.g., nanofiltration) can isolate the compound based on molecular weight and hydrophobicity, as outlined in chemical engineering subclass RDF2050104 .
Advanced Research Questions
Q. How can computational methods predict reaction pathways for synthesizing this compound?
- Methodological Answer: Apply density functional theory (DFT) to model transition states and intermediate energies for key steps (e.g., cyclization or fluorophenyl incorporation). Integrate quantum chemical calculations with automated reaction path searches (e.g., via the Artificial Force Induced Reaction method) to propose viable pathways. This aligns with ICReDD’s workflow, where computational predictions guide experimental validation .
Q. How can reactor design principles improve scalability for large-scale synthesis?
- Methodological Answer: Optimize continuous-flow reactors to enhance heat/mass transfer and reduce side reactions. Use computational fluid dynamics (CFD) simulations to model mixing efficiency and residence time distribution, particularly for exothermic steps (e.g., dihydrochromeno-pyrrole cyclization). Reference subclass RDF2050112 (reaction fundamentals and reactor design) for methodologies .
Q. How should researchers resolve contradictions in bioactivity data across studies?
- Methodological Answer: Conduct comparative meta-analysis to identify confounding variables (e.g., assay conditions, solvent effects, or impurity profiles). Implement a feedback loop where experimental data refine computational models (e.g., QSAR predictions for bioactivity), as advocated in interdisciplinary frameworks like ICReDD . Additionally, replicate studies under standardized protocols to isolate critical factors .
Data Contradiction Analysis Framework
| Contradiction Type | Resolution Strategy | Evidence Reference |
|---|---|---|
| Discrepant spectroscopic data | Cross-validate with alternative techniques (e.g., X-ray crystallography for stereochemistry) | |
| Inconsistent bioactivity | Standardize assay protocols (e.g., cell line selection, incubation time) and purity criteria | |
| Variable synthetic yields | Apply DOE to identify critical parameters (e.g., catalyst degradation, moisture sensitivity) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
